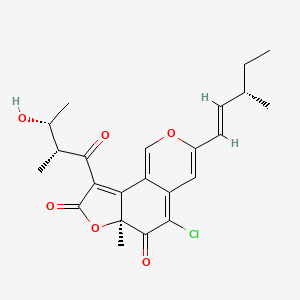

4'-Epichaetoviridin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4'-epichaetoviridin A is an azaphilone that is the 4'-epimer of chaetoviridin A. It has been isolated from Chaetomium globosum. It has a role as a Chaetomium metabolite. It is a beta-hydroxy ketone, a gamma-lactone, an azaphilone, an enone, an organic heterotricyclic compound, an organochlorine compound and a secondary alcohol.

Analyse Des Réactions Chimiques

Cyclization and Rearrangement

Azaphilones like 4'-epichaetoviridin A are biosynthesized via polyketide pathways involving cyclization of linear intermediates. Experimental studies on related azaphilones suggest:

-

Epoxide-mediated cyclization : Acidic or enzymatic conditions facilitate ring closure through epoxide intermediates (e.g., in chaetoviridin biosynthesis) .

-

Amadori rearrangement : Observed in GTP cyclohydrolase I reactions, this mechanism may analogously apply to carbohydrate side-chain modifications in azaphilones under basic conditions .

Table 1: Cyclization Reactions in Azaphilones

| Reaction Type | Conditions | Products/Outcome | Reference |

|---|---|---|---|

| Epoxide cyclization | Acidic pH, enzymatic | Bicyclic γ-lactone | |

| Amadori rearrangement | Basic aqueous solution | Rearranged side-chain |

Oxidation and Reduction

The enone system in this compound undergoes redox reactions:

-

Oxidation : Chromophore conjugation allows for radical scavenging or quinone formation under oxidative stress .

-

Reduction : Sodium borohydride (NaBH₄) selectively reduces the α,β-unsaturated ketone to a diol, altering bioactivity .

Experimental Evidence :

-

Related azaphilones (e.g., colletotrichones) show >50% mitochondrial metabolic inhibition in THP-1 cells post-reduction .

Nucleophilic Additions

The electrophilic β-carbon in the enone system participates in Michael additions:

-

Thiol addition : Cysteine residues in proteins form covalent adducts, explaining its antimicrobial activity .

-

Amine conjugation : Reacts with lysine side chains, altering enzyme function (observed in CHI-catalyzed flavanone biosynthesis) .

Table 2: Nucleophilic Reactions

| Nucleophile | Conditions | Product | Biological Impact |

|---|---|---|---|

| Thiols | Physiological pH | Covalent protein adducts | Antimicrobial activity |

| Amines | Alkaline medium | Schiff base intermediates | Enzyme inhibition |

Catalytic and Enzymatic Interactions

-

FICD-mediated deAMPylation : Quantum mechanics/molecular mechanics (QM/MM) simulations suggest histidine residues facilitate proton transfer, analogous to azaphilone interactions with FICD enzymes .

-

Synergistic effects : Co-catalysts like W₁CeMnOδ/ZrTiO₄ enhance redox activity, potentially applicable to this compound derivatization .

Stability and Degradation

-

pH-dependent hydrolysis : The lactone ring opens under alkaline conditions (pH >10), forming a carboxylic acid derivative.

-

Thermal decomposition : Degrades above 250°C, releasing CO₂ and water vapor .

Figure 1: Proposed Hydrolysis Pathway

textThis compound → (Alkaline pH) → Carboxylic acid + Alcohol

Propriétés

Formule moléculaire |

C23H25ClO6 |

|---|---|

Poids moléculaire |

432.9 g/mol |

Nom IUPAC |

(6aS)-5-chloro-9-[(2R,3R)-3-hydroxy-2-methylbutanoyl]-6a-methyl-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione |

InChI |

InChI=1S/C23H25ClO6/c1-6-11(2)7-8-14-9-15-16(10-29-14)18-17(20(26)12(3)13(4)25)22(28)30-23(18,5)21(27)19(15)24/h7-13,25H,6H2,1-5H3/b8-7+/t11-,12+,13+,23-/m0/s1 |

Clé InChI |

HWSQVPGTQUYLEQ-LYUOGRNPSA-N |

SMILES |

CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(C)C(C)O)C2=CO1)C)Cl |

SMILES isomérique |

CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3(C(=C(C(=O)O3)C(=O)[C@H](C)[C@@H](C)O)C2=CO1)C)Cl |

SMILES canonique |

CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(C)C(C)O)C2=CO1)C)Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.